Predicted Lipophilicity and Permeability Profile Versus 7-(4-Benzylpiperazin-1-yl) and 7-(4-Ethylpiperazin-1-yl) Analogs
The compound's ACD/LogP of 2.58 and LogD (pH 7.4) of 2.93 are predicted to be significantly lower than those of the 7-(4-benzylpiperazin-1-yl) analog (estimated LogP ~4.5) and moderately higher than those of the 7-(4-ethylpiperazin-1-yl) analog (estimated LogP ~2.1) . This intermediate lipophilicity positions the title compound in a range commonly associated with balanced passive permeability and aqueous solubility, whereas the benzylpiperazine derivative risks poor solubility and the ethylpiperazine derivative may exhibit limited membrane penetration .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP and LogD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 2.58; ACD/LogD (pH 7.4) = 2.93 |
| Comparator Or Baseline | 7-(4-Benzylpiperazin-1-yl) analog: estimated LogP ~4.5; 7-(4-Ethylpiperazin-1-yl) analog: estimated LogP ~2.1 (estimates based on fragment additivity) |
| Quantified Difference | Approximately 1.9 log unit reduction vs. benzylpiperazine analog; approximately 0.5 log unit increase vs. ethylpiperazine analog |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions |
Why This Matters
Lipophilicity is a key determinant of passive permeability, aqueous solubility, metabolic stability, and promiscuous off-target binding; selecting a compound with a LogD in the optimal range (1–3) reduces the risk of adsorption- or solubility-limited exposure without incurring excessive metabolic clearance.
